Antioxidant Potency in Brain Homogenate: 27-Fold Increase vs. Carvedilol
In a direct, head-to-head assay of iron-catalyzed lipid peroxidation in rat brain homogenate, SB209995 exhibited an IC50 of 0.30 µmol/l, compared to an IC50 of 8.1 µmol/l for its parent compound, carvedilol [1]. This represents a 27-fold increase in antioxidant potency for the metabolite relative to the parent drug.
| Evidence Dimension | Inhibition of iron-catalyzed lipid peroxidation (TBARS formation) |
|---|---|
| Target Compound Data | IC50 = 0.30 µmol/l |
| Comparator Or Baseline | Carvedilol: IC50 = 8.1 µmol/l |
| Quantified Difference | 27-fold more potent |
| Conditions | Rat brain homogenate; assessed as thiobarbituric acid-reactive substance (TBARS) |
Why This Matters
For researchers studying central nervous system oxidative injury, selecting SB209995 over carvedilol provides a 27-fold greater assay sensitivity, allowing for the detection of antioxidant effects at physiologically relevant, sub-micromolar concentrations that would be undetectable with the parent compound.
- [1] Feuerstein R, Yue TL. A potent antioxidant, SB209995, inhibits oxygen-radical-mediated lipid peroxidation and cytotoxicity. Pharmacology. 1994 Jun;48(6):385-91. doi: 10.1159/000139205. PMID: 8047557. View Source
